2-Acetylpyrrole

Übersicht

Beschreibung

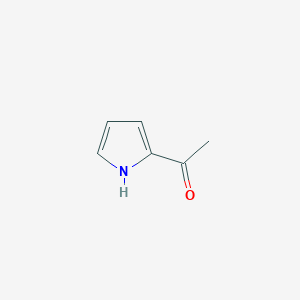

2-Acetylpyrrol ist eine organische Verbindung, die zur Pyrrolfamilie gehört und sich durch einen Pyrrolring mit einer Acetylgruppe an der zweiten Position auszeichnet. Seine Summenformel ist C6H7NO, und es ist bekannt für seinen charakteristischen Geruch, der oft als popcornartig beschrieben wird . Diese Verbindung findet sich in verschiedenen natürlichen Quellen, einschließlich gerösteten Lebensmitteln, und spielt eine wichtige Rolle in der Geschmackschemie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Acetylpyrrol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Pyrrol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Zinkchlorid . Ein anderes Verfahren beinhaltet die Verwendung von N,N-Dimethylacetamid und Phosphorylchlorid als Reagenzien .

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird 2-Acetylpyrrol oft über die Paal-Knorr-Synthese hergestellt, die die Cyclisierung von 2,5-Hexandion mit Ammoniak oder primären Aminen beinhaltet . Diese Methode wird wegen ihrer Effizienz und Skalierbarkeit bevorzugt.

Analyse Chemischer Reaktionen

Complexation with Chromium Hexacarbonyl

2AP reacts with chromium hexacarbonyl (Cr(CO)₆) under UV/visible light to form a green-colored Cr(CO)₆-n/2(2AP)ₙ complex. Key observations include:

-

Light dependency : No complex forms in the absence of light .

-

Specificity : Cr(CO)₆ selectively binds 2AP over structurally similar compounds (e.g., 2-acetylpyrrole, pyrrolidine) .

-

Mechanism : Ligand substitution occurs as CO dissociates from Cr(CO)₆, allowing 2AP to coordinate via N and O atoms (Fig. 1) .

Applications : This reaction forms the basis of a colorimetric method for 2AP quantification in fragrant rice (LOD: 1.52 mg/L) .

Enolization Catalyzed by Metal Ions

The enolization of 2AP is significantly accelerated by transition metal ions. Comparative kinetic data in aqueous solutions at 25°C :

| Catalyst | Relative Rate (vs. H⁺) |

|---|---|

| Cu²⁺ | 400× |

| Zn²⁺ | 120× |

| Proton (H⁺) | 1× (baseline) |

-

Mechanism : Metal ions stabilize the enolate intermediate through coordination with the carbonyl oxygen and pyrrolic nitrogen .

-

Soft character : The acetyl group’s electron-withdrawing nature enhances metal-ion affinity .

Claisen-Schmidt Condensation

2AP reacts with benzaldehydes in basic conditions to form (E)-3-aryl-1-(2-pyrrolyl)-2-propenones :

Conditions :

Example :

2AP + m-nitrobenzaldehyde → (E)-3-(3-nitrophenyl)-1-(2-pyrrolyl)-2-propenone .

Grignard Acylation

2AP undergoes regioselective acylation using pyrrolylmagnesium bromide and copper catalysts :

-

Reagents : Phenylselenol or pyridinethiol esters.

-

Mechanism : Copper facilitates the formation of a pyrrolyl copper intermediate, enabling C-2 acylation .

N-Alkylation

2AP reacts with alkyl iodides (e.g., methyl iodide) in benzene/KOH with 18-crown-6, yielding 1-alkyl-2-acetylpyrroles :

Reactions with Nitrite

In acidic conditions (pH 3, 50°C), 2AP reacts with nitrite to form mutagenic compounds :

-

Products : N-nitrosamines and diazo derivatives.

-

Implications : Raises concerns about 2AP’s role in food carcinogenicity during browning reactions .

Polymerization and Antioxidative Activity

Thermal or oxidative polymerization of 2AP derivatives (e.g., 2-(1-hydroxyethyl)-1-methylpyrrole) generates dimers (DIM) with enhanced antioxidative activity :

| Compound | Antioxidative Activity (Relative to BHT) |

|---|---|

| 2AP monomer | 0.5× |

| DIM | 1.2× |

| BHT (control) | 1.0× |

Mechanism : Alkyl-substituted pyrroles without free α-positions exhibit higher radical-scavenging capacity .

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

2.1 Flavor Compound

One of the primary applications of 2-acetylpyrrole is as a flavoring agent. It contributes to the nutty and roasted aroma in various food products, particularly in baked goods and roasted foods. Research indicates that this compound is formed during the Maillard reaction, which occurs at elevated temperatures (above 90 °C) during cooking processes .

Table 1: Flavor Profile Contributions of this compound

| Food Product | Flavor Contribution | Formation Temperature |

|---|---|---|

| Baked Goods | Nutty, roasted aroma | >90 °C |

| Roasted Coffee | Complex aroma | >90 °C |

| Potato Chips | Roasty/nutty notes | >90 °C |

Applications in Organic Synthesis

3.1 Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of various organic compounds. For example, it can be converted into 2-acetyl-1-pyrroline through cyclization reactions . This transformation highlights its utility in generating more complex structures for pharmaceutical applications.

3.2 Cycloaromatization Reactions

Recent studies have demonstrated that this compound can undergo cycloaromatization to produce polysubstituted indolizines, which are valuable in medicinal chemistry . This synthetic route allows for the introduction of diverse substituents on the pyridine moiety, expanding the library of potential bioactive compounds.

Analytical Applications

4.1 Colorimetric Detection

A novel colorimetric method has been developed for the determination of this compound concentrations using chromium hexacarbonyl (Cr(CO)₆) as a reagent. This method allows for specific detection and quantification in various samples, including food extracts . The limit of detection (LOD) for this method was determined to be 2.00 mg/L, showcasing its sensitivity and applicability in quality control.

Table 2: Colorimetric Detection Parameters

| Parameter | Value |

|---|---|

| Reagent Used | Cr(CO)₆ |

| LOD | 2.00 mg/L |

| Specificity | High (specific to 2AP) |

Case Studies

5.1 Case Study: Flavor Analysis in Rice Grains

A study investigated the presence of this compound in fragrant versus non-fragrant rice grain extracts using the developed colorimetric method . The results indicated a significant absorption peak at 623 nm for fragrant rice grains, confirming the compound's role in contributing to aroma profiles.

5.2 Case Study: Synthesis Pathways

Research on synthetic pathways involving this compound demonstrated its conversion into various alkylated derivatives under solid/liquid phase-transfer conditions . These derivatives exhibit potential pharmaceutical activities, emphasizing the compound's importance in drug development.

Wirkmechanismus

The mechanism of action of 2-acetylpyrrole involves its interaction with various molecular targets. It acts as an antioxidant by inhibiting the oxidation of hexanal, a process that contributes to its protective effects in biological systems . The exact pathways and molecular targets are still under investigation, but its role in scavenging free radicals is well-documented.

Vergleich Mit ähnlichen Verbindungen

2-Acetylfuran: Similar in structure but with a furan ring instead of a pyrrole ring.

2-Acetylthiophene: Contains a thiophene ring and is used in similar applications.

2-Acetyl-1-pyrroline: Known for its strong aroma, often found in cooked rice and bread.

Uniqueness: 2-Acetylpyrrole stands out due to its distinctive popcorn-like aroma and its superior antioxidant properties compared to other pyrrole-containing compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

2-Acetylpyrrole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by an acetyl group at the 2-position. It can be synthesized through various methods, including aldol condensation reactions involving pyrrole derivatives and aldehydes. For example, studies have shown that this compound can be synthesized efficiently from reactions with substituted benzaldehydes under basic conditions, yielding products with notable yields ranging from 37% to 92% .

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Recent studies have identified this compound as part of novel HDAC inhibitors. Specifically, compounds containing an N-linked this compound cap demonstrated potent inhibitory activity against HDAC1, with an IC50 value of 2.89 ± 0.43 μM, outperforming established inhibitors like chidamide (IC50 = 10.23 ± 1.02 μM) . This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells.

- Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it was evaluated for anti-proliferative effects against human colon cancer (HCT-116), leukemia (HL-60), and myeloma (RPMI-8226) cell lines . The results indicated that derivatives of this compound could effectively inhibit cell growth and induce apoptosis.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study focusing on the anti-proliferative properties of this compound derivatives revealed that several compounds exhibited significant activity against cancer cell lines. Notably, the introduction of specific substituents on the pyrrole ring influenced the potency and selectivity towards different HDAC isoforms .

- Molecular Docking Studies : Molecular docking simulations highlighted critical interactions between the carbonyl oxygen of the this compound cap and amino acid residues in the HDAC1 enzyme, suggesting a well-defined binding mode that contributes to its inhibitory effects .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic assessments in animal models showed that derivatives of this compound possess favorable drug-like properties, including a reasonable clearance rate and bioavailability compared to other HDAC inhibitors . These findings underscore the potential for further development as therapeutic agents.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQUJNPMOYEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047084 | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and ether, Soluble (in ethanol) | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1072-83-9 | |

| Record name | 2-Acetylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.